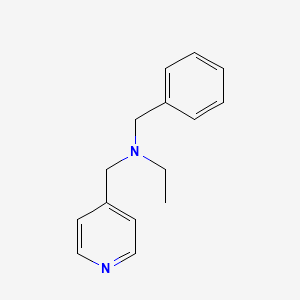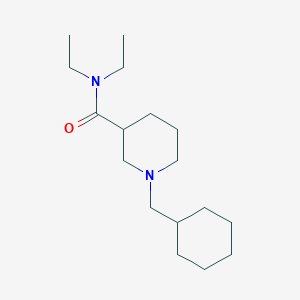
1-(cyclohexylmethyl)-N,N-diethyl-3-piperidinecarboxamide
Descripción general
Descripción
1-(cyclohexylmethyl)-N,N-diethyl-3-piperidinecarboxamide, commonly known as CXM, is a synthetic compound that belongs to the class of piperidine carboxamide derivatives. It is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR) and has been widely used in scientific research for its pharmacological properties.
Mecanismo De Acción
CXM acts as a competitive antagonist of the α7 1-(cyclohexylmethyl)-N,N-diethyl-3-piperidinecarboxamide and binds to the receptor with high affinity. By blocking the action of acetylcholine, CXM inhibits the flow of ions through the receptor and prevents the generation of an electrical signal. This results in a reduction in the release of neurotransmitters and a decrease in neuronal activity.
Biochemical and Physiological Effects:
CXM has been shown to have a number of biochemical and physiological effects, including the inhibition of neurotransmitter release, the modulation of synaptic plasticity, and the attenuation of inflammation. These effects are thought to be mediated by the blockade of the α7 1-(cyclohexylmethyl)-N,N-diethyl-3-piperidinecarboxamide and the subsequent reduction in neuronal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CXM in lab experiments is its high selectivity for the α7 1-(cyclohexylmethyl)-N,N-diethyl-3-piperidinecarboxamide. This allows researchers to study the function of this receptor in isolation and to investigate its role in various physiological processes. However, one limitation of CXM is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over long periods of time.
Direcciones Futuras
There are several future directions for research involving CXM. One area of interest is the development of new compounds that are more selective and potent antagonists of the α7 1-(cyclohexylmethyl)-N,N-diethyl-3-piperidinecarboxamide. Another direction is the investigation of the role of the α7 1-(cyclohexylmethyl)-N,N-diethyl-3-piperidinecarboxamide in various disease states, including Alzheimer's disease, schizophrenia, and inflammation. Additionally, the use of CXM in combination with other drugs or therapies may provide new insights into the treatment of these conditions.
Aplicaciones Científicas De Investigación
CXM has been extensively used in scientific research as a tool compound to study the function and pharmacology of the α7 1-(cyclohexylmethyl)-N,N-diethyl-3-piperidinecarboxamide. The α7 1-(cyclohexylmethyl)-N,N-diethyl-3-piperidinecarboxamide is a ligand-gated ion channel that is widely expressed in the central nervous system and plays a critical role in a variety of physiological processes, including learning and memory, attention, and sensory processing.
Propiedades
IUPAC Name |
1-(cyclohexylmethyl)-N,N-diethylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O/c1-3-19(4-2)17(20)16-11-8-12-18(14-16)13-15-9-6-5-7-10-15/h15-16H,3-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKYMXIBXXOKJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclohexylmethyl)-N,N-diethylpiperidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



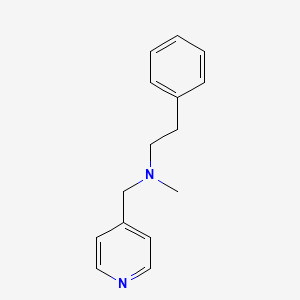

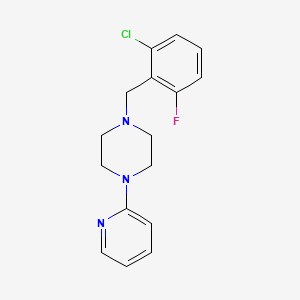

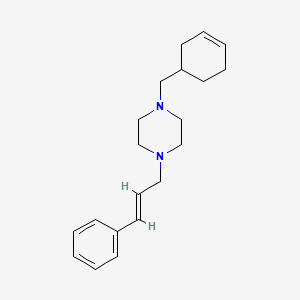

![N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B3851586.png)
![{1-[4-(benzyloxy)-3-methoxybenzyl]-2-piperidinyl}methanol](/img/structure/B3851596.png)
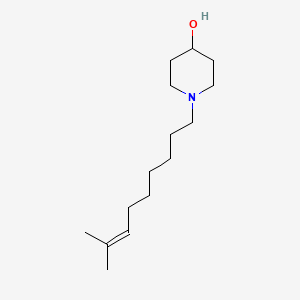
![5-(diethylamino)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B3851618.png)
![1-[3-(benzyloxy)benzyl]-4-ethylpiperazine](/img/structure/B3851630.png)
![2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-6-ethoxyphenol](/img/structure/B3851633.png)
![1-[4-(diethylamino)benzyl]-4-piperidinecarboxamide](/img/structure/B3851638.png)
